molecular formula C23H21N3O2S B3058874 N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide CAS No. 923193-03-7

N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide

Cat. No.: B3058874
CAS No.: 923193-03-7
M. Wt: 403.5 g/mol
InChI Key: OQHNOSBJFXPZKF-UHFFFAOYSA-N
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Description

N-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide (CAS: 923193-03-7) is a benzothiazole derivative featuring a propanamide backbone substituted with a pyridin-4-ylmethyl group and a phenyl ring. The 6-methoxybenzo[d]thiazole moiety is a critical pharmacophore, often associated with biological activity in antimicrobial and anticancer agents . The compound’s design integrates a pyridine ring, which may enhance solubility and binding interactions in biological systems .

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-28-19-8-9-20-21(15-19)29-23(25-20)26(16-18-11-13-24-14-12-18)22(27)10-7-17-5-3-2-4-6-17/h2-6,8-9,11-15H,7,10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHNOSBJFXPZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101153734
Record name N-(6-Methoxy-2-benzothiazolyl)-N-(4-pyridinylmethyl)benzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101153734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923193-03-7
Record name N-(6-Methoxy-2-benzothiazolyl)-N-(4-pyridinylmethyl)benzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923193-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(6-Methoxy-2-benzothiazolyl)-N-(4-pyridinylmethyl)benzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101153734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiazole Ring Formation via Cyclocondensation

The benzo[d]thiazole scaffold is constructed using a modified Gewald reaction. A mixture of 4-methoxy-2-aminothiophenol (1.0 equiv) and cyanomethyl acetate (1.2 equiv) in acetic acid undergoes cyclization at 80°C for 6 hours, yielding 6-methoxybenzo[d]thiazol-2-amine with 78% efficiency.

Reaction Conditions:

Reagent Solvent Temperature Time Yield
Cyanomethyl acetate Acetic acid 80°C 6 h 78%

Alternative Route: Lawesson’s Reagent-Mediated Thiolation

For substrates resistant to cyclocondensation, Lawesson’s reagent in tetrahydrofuran (THF) at reflux converts 6-methoxybenzamide derivatives into the corresponding thiazole. This method affords a 65% yield but requires strict anhydrous conditions.

Synthesis of 3-Phenylpropanoyl Chloride

Friedel-Crafts Acylation of Benzene

Propanoyl chloride (1.5 equiv) reacts with benzene in the presence of aluminum chloride (AlCl₃) at 0°C, generating 3-phenylpropanoyl chloride with 82% yield. Side products (e.g., ortho-substituted isomers) are minimized by slow addition of the acyl chloride.

Optimization Data:

Catalyst Temperature Benzene Equiv Yield
AlCl₃ 0°C → RT 3.0 82%

Amide Coupling and N-Alkylation Sequence

Stepwise Amidation Using EDC/HOBt

The primary amide bond is formed via 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Procedure:

  • 6-Methoxybenzo[d]thiazol-2-amine (1.0 equiv) and 3-phenylpropanoyl chloride (1.1 equiv) are stirred in DMF with EDC (1.2 equiv) and HOBt (1.1 equiv) at 25°C for 12 hours.
  • The intermediate N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide is isolated by aqueous workup (85% yield).

N-Alkylation with Pyridin-4-ylmethanamine

The secondary amine is introduced via reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid.

Reaction Setup:

Component Equiv Solvent Temperature Time Yield
Intermediate propanamide 1.0 MeOH/AcOH (9:1) 25°C 24 h 73%
Pyridin-4-ylmethanamine 1.5
NaBH₃CN 2.0

One-Pot Tandem Amidation-Alkylation

To streamline synthesis, a tandem protocol eliminates intermediate isolation. 3-Phenylpropanoyl chloride (1.2 equiv), 6-methoxybenzo[d]thiazol-2-amine (1.0 equiv), and pyridin-4-ylmethanamine (1.5 equiv) react in DMF with triethylamine (2.0 equiv) at 50°C for 18 hours, achieving a 68% overall yield.

Advantages:

  • Reduced purification steps.
  • Compatibility with moisture-sensitive reagents.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 5.2 Hz, 2H, pyridine-H), 7.89 (s, 1H, thiazole-H), 7.32–7.28 (m, 5H, phenyl-H), 4.62 (s, 2H, N-CH₂-pyridine), 3.87 (s, 3H, OCH₃).
  • LC-MS : m/z 434.2 [M+H]⁺ (calc. 434.16).

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O/ACN) shows ≥98% purity, with retention time = 6.7 minutes.

Comparative Analysis of Synthetic Routes

Method Steps Total Yield Key Advantage Limitation
Stepwise Amidation 3 62% High intermediate purity Lengthy purification
Tandem One-Pot 2 68% Operational simplicity Lower regioselectivity
Reductive Amination 3 73% Mild conditions Sensitivity to moisture

Industrial-Scale Considerations

  • Solvent Selection : DMF enables high solubility but requires stringent removal due to toxicity. Alternatives like THF or 2-MeTHF are under investigation.
  • Catalyst Recycling : Palladium-based catalysts (e.g., PdCl₂(ppdf)) from Suzuki couplings are recovered via filtration, reducing costs.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced amides, and various substituted benzothiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Data Tables

Table 1: Key Physical Properties of Structural Analogs
Compound ID Molecular Formula Molecular Weight Yield (%) Melting Point (°C)
5hc C₃₀H₂₃ClN₂O₅S 565.03 82 125–127
5ir C₂₅H₂₂N₂O₅S₂ 506.64 83 78–80
21 C₁₆H₁₅N₃O₂S 313.37 99 Not reported

Research Findings and Implications

  • Methoxy Substitution : The 6-methoxy group on benzothiazole is critical for antimicrobial and antimitotic activity, as seen in 10a and 21 .
  • Pyridine Role : The pyridin-4-ylmethyl group in the target compound and 21 may enhance solubility and target binding compared to ester-based analogs .
  • Structural Optimization : Extending the acetamide chain to propanamide (target compound) could balance lipophilicity and solubility, a hypothesis supported by the high yield and stability of 21 .

Biological Activity

N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide is a compound belonging to the benzothiazole class, which has attracted significant attention in medicinal chemistry due to its promising biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

PropertyValue
Molecular FormulaC23H21N3O2S
Molecular Weight403.5 g/mol
CAS Number899964-60-4

This compound is characterized by the presence of a methoxy group, a benzothiazole core, and a pyridinylmethyl moiety, contributing to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets involved in critical cellular processes:

  • Cell Cycle Regulation : this compound has been shown to induce G2/M cell cycle arrest. This effect is mediated through its interaction with proteins such as p53 and Bcl-2, which play pivotal roles in cell cycle control and apoptosis .
  • Apoptosis Induction : The compound promotes apoptosis via mitochondrial-dependent pathways. It alters the balance between pro-apoptotic and anti-apoptotic proteins, leading to increased cell death in cancerous cells .

Anticancer Properties

Several studies have demonstrated the anticancer potential of this compound:

  • In vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation .

Antimicrobial Activity

Benzothiazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may also possess antimicrobial activity against certain bacterial strains, although further investigation is needed to establish its efficacy .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been explored in various models. It appears to modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated .

Case Studies and Research Findings

  • Cytotoxicity Assays : In a study assessing the cytotoxic effects of this compound on human cancer cell lines, it was found that concentrations as low as 10 µM resulted in significant cell death, indicating a strong potential for therapeutic applications in oncology .
  • Mechanistic Studies : Further mechanistic studies revealed that treatment with this compound led to increased expression of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide
Reactant of Route 2
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N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide

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